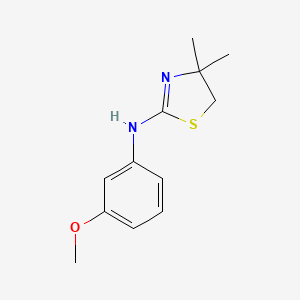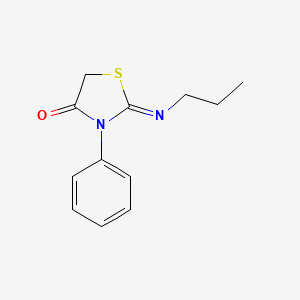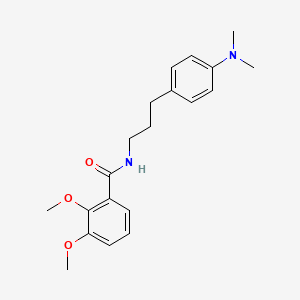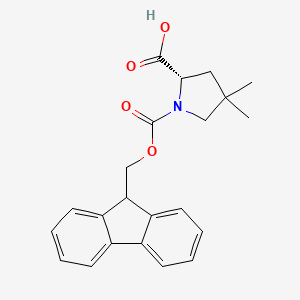![molecular formula C17H24ClNO2S B2367726 Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride CAS No. 1046796-86-4](/img/structure/B2367726.png)
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride is a synthetic compound with a complex molecular structure. It is known for its unique spirocyclic framework, which includes a sulfur atom and an azaspirodecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur-containing reagent under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate.
Esterification: The carboxylate group is introduced via esterification, typically using an alcohol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like phenyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified spirocyclic cores or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
Spiroindolines: Known for their biological activities and structural complexity.
Spirooxindoles: Widely studied for their pharmacological properties.
Spirocyclic Sulfones: Notable for their stability and reactivity.
The uniqueness of Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride lies in its specific spirocyclic framework and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S.ClH/c1-2-20-16(19)15-12-21-17(18-15)10-8-14(9-11-17)13-6-4-3-5-7-13;/h3-7,14-15,18H,2,8-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFHKHGCFSFYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC2(N1)CCC(CC2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)


![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)


![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)






